desoxon 5
Description
Contextualization within Stimulant Chemistry and Sympathomimetic Amine Class
(S)-N,α-Dimethylbenzeneethanamine hydrochloride is firmly positioned within the domain of stimulant chemistry. It is a synthetic compound classified as a central nervous system (CNS) stimulant. europa.euwikipedia.orgnih.govfda.govwikidoc.orgdrugbank.comrxlist.comctdbase.org Chemically, it belongs to the phenethylamine (B48288) family and is a member of the amphetamine group of sympathomimetic amines. europa.euwikipedia.orgfda.govwikidoc.orgdrugbank.comrxlist.comctdbase.orgwikipedia.org Sympathomimetic amines are compounds that mimic the effects of endogenous agonists of the sympathetic nervous system. The stimulant properties of (S)-N,α-Dimethylbenzeneethanamine hydrochloride are primarily attributed to its interaction with monoamine neurotransmitter systems in the brain, particularly its influence on the activity of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. europa.eucaymanchem.comcaymanchem.comnih.govdrugbank.comnewhaven.edu
Evolution of Academic Inquiry into N-Methylated Phenethylamines
Academic inquiry into N-methylated phenethylamines, including (S)-N,α-Dimethylbenzeneethanamine, has evolved significantly since the early investigations into related compounds. The foundational understanding of the enzymatic N-methylation of amines, including amphetamine, was advanced by pioneering work in the mid-20th century. newhaven.edu This laid the groundwork for further research into the metabolic pathways and biochemical interactions of N-methylated phenethylamines. Studies have explored the synthesis, chemical properties, and biological activities of this class of compounds. Research techniques, such as X-ray diffraction, have been employed to determine the precise crystal structure, providing valuable insights into the molecular arrangement and potential interactions. researchgate.net The ongoing academic interest reflects the complexity of their pharmacological profiles and their significance in neurochemical research.
Enantiomeric Considerations in Chemical and Biochemical Studies
A crucial aspect of the research into N,α-dimethylbenzeneethanamine and its hydrochloride salt is the consideration of its stereochemistry. The presence of a chiral center at the α-carbon atom gives rise to two enantiomers: the (S)-(+) isomer (dextromethamphetamine) and the (R)-(-) isomer (levomethamphetamine). europa.euservice.gov.uk Research has consistently demonstrated that these enantiomers exhibit differing biological activities. europa.eucaymanchem.comcaymanchem.comwikipedia.orgresearchgate.net The (S)-enantiomer is generally considered to possess more potent CNS stimulant effects compared to the (R)-enantiomer. europa.euwikipedia.orgresearchgate.net This difference in activity underscores the importance of enantiomeric purity and the need for analytical methods capable of distinguishing between the two forms in chemical and biochemical studies. caymanchem.comservice.gov.ukcaymanchem.com Investigations into the specific interactions of each enantiomer with biological targets, such as neurotransmitter transporters, have contributed to understanding their distinct pharmacological profiles. caymanchem.comcaymanchem.com
Key Chemical and Physical Properties of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N • HCl | caymanchem.comcaymanchem.comnih.govcaymanchem.com |
| Molecular Weight | 185.7 g/mol | caymanchem.comcaymanchem.comnih.govcaymanchem.com |
| Appearance | White or off-white powder or crystals | europa.eu |
| Solubility | Soluble in water | europa.eu |
| Melting Point | 170-171 °C | researchgate.netcas.org |
Note: The free base (S)-N,α-Dimethylbenzeneethanamine has a molecular formula of C₁₀H₁₅N and a molecular weight of 149.2 g/mol . europa.eudrugbank.comcas.orgnih.gov
Detailed Research Findings (Selected Examples focusing on Chemical/Enantiomeric Aspects)
Research has provided detailed insights into the chemical structure and enantiomeric properties of (S)-N,α-Dimethylbenzeneethanamine hydrochloride. Single-crystal X-ray diffraction studies have been conducted to precisely determine its atomic coordinates and lattice dimensions, offering a detailed view of its solid-state structure and intermolecular interactions, such as N—H⋯Cl hydrogen bonds forming one-dimensional chains. researchgate.net These structural studies are valuable for understanding the compound's physical properties and for validating computational models. researchgate.net
Studies comparing the activity of the (S)- and (R)-enantiomers at biogenic amine transporters have shown differential potency. caymanchem.comcaymanchem.com For instance, research indicates that amphetamine-type stimulants, including methamphetamine enantiomers, release norepinephrine more potently than dopamine and serotonin. caymanchem.comcaymanchem.com The observed differences in the physiological effects of the enantiomers are directly linked to their distinct interactions at these molecular targets. europa.euwikipedia.orgresearchgate.net Analytical methods, such as chromatographic techniques, have been developed and refined to determine the enantiomeric composition of samples, which is of significance in various research and forensic applications. caymanchem.comservice.gov.ukcaymanchem.com
Properties
CAS No. |
136602-16-9 |
|---|---|
Molecular Formula |
C9H8N2OS |
Synonyms |
desoxon 5 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of S N,α Dimethylbenzeneethanamine Hydrochloride
Established Chemical Synthesis Routes
The synthesis of (S)-N,α-Dimethylbenzeneethanamine hydrochloride typically proceeds through the modification or reductive amination of key precursor molecules. The two most prevalent routes involve either ephedrine (B3423809)/pseudoephedrine or phenylacetone (B166967) (P2P).
Ephedrine/Pseudoephedrine-Based Syntheses
Ephedrine and pseudoephedrine are diastereomers and frequently utilized precursors for the synthesis of methamphetamine. These compounds are chiral, and synthesis starting from the naturally occurring or pharmaceutically sourced enantiomers typically yields the corresponding stereoisomer of methamphetamine. Specifically, l-ephedrine or d-pseudoephedrine are commonly used to produce (+)-(S)-methamphetamine, which is the more potent optical isomer. unodc.orgresearchgate.net
Several reduction methods can be employed to convert ephedrine or pseudoephedrine to methamphetamine. Prominent methods include:
Hydriodic Acid-Red Phosphorus Method: This is a widely used non-metal reduction method involving heating ephedrine or pseudoephedrine with red phosphorus and hydriodic acid. unodc.orggoogle.com The hydriodic acid can be generated in situ from iodine. researchgate.net
Dissolving Metal Reductions (e.g., Birch Reduction): This method typically involves the use of a metal (such as lithium or sodium) dissolved in anhydrous ammonia (B1221849). It is sometimes referred to as the "Nazi method". google.comnih.gov
Heterogeneous Catalytic Reduction: Methods like the "Emde" method utilize catalysts such as thionyl chloride and palladium or platinum oxide. unodc.org
Other Routes: Additional routes include the Nagai, Rosenmund, Hypo, and Moscow methods, all of which utilize ephedrine or pseudoephedrine as starting materials. nih.govacs.orgresearchgate.net
These methods generally involve a reduction step that removes the hydroxyl group from the ephedrine or pseudoephedrine structure and saturates the alpha-carbon, leading to the formation of methamphetamine.
Phenylacetone (P2P)-Based Synthetic Pathways
Phenylacetone (P2P), also known as benzyl (B1604629) methyl ketone or BMK, is another primary precursor for methamphetamine synthesis. unodc.orgunodc.org Unlike ephedrine and pseudoephedrine, P2P is an achiral molecule. Synthesis routes starting from P2P typically involve a reductive amination reaction with methylamine (B109427). unodc.orgresearchgate.netnih.gov This process generally yields a racemic mixture of (R)-(-) and (S)-(+)-methamphetamine. unodc.orgchemistryviews.org
Key P2P-based synthesis methods include:
Reductive Amination: This is a central reaction for synthesizing amphetamines from P2P. unodc.org It involves the reaction of P2P with methylamine, followed by reduction of the intermediate imine. Various reducing agents can be used, including catalytic metal reduction (e.g., using aluminum-mercury amalgam or palladium/hydrogen) or non-metal reductions. unodc.orgresearchgate.netnih.govchemistryviews.org The aluminum/mercury amalgam method is reported to be commonly used in Europe and the USA. nih.gov
Leuckart Method: This is a non-metal reduction method often favored for its simplicity. unodc.org It typically involves heating P2P with methylamine and formic acid or N-methylformamide, forming an intermediate N-formylmethamphetamine, which is subsequently hydrolyzed to methamphetamine. unodc.orgresearchgate.netresearchgate.net
While P2P-based routes yield a racemic mixture, subsequent steps can be employed to isolate the more potent (S)-(+) enantiomer. researchgate.neteuropa.eu
Alternative and Emerging Synthetic Strategies
Stereoselective Synthesis and Enantiomeric Purity Control
Stereoselectivity is a critical aspect of methamphetamine synthesis, as the two enantiomers, (S)-(+)-methamphetamine and (R)-(-)-methamphetamine, exhibit significantly different pharmacological activities. The (S)-(+) enantiomer is generally associated with stronger central nervous system stimulant effects and higher abuse potential. researchgate.netnih.goveuropa.eu
Synthesis routes starting from the chiral precursors ephedrine or pseudoephedrine are inherently stereoselective, yielding primarily the (S)-(+) enantiomer. unodc.orgresearchgate.netnih.gov For example, reduction of l-ephedrine or d-pseudoephedrine produces (+)-(S)-methamphetamine as the single optical isomer. unodc.orgresearchgate.net
In contrast, synthesis from the achiral precursor P2P typically results in a racemic mixture containing equal amounts of both (R) and (S) enantiomers. unodc.orgchemistryviews.orgeuropa.eu To obtain the more desired (S)-(+) enantiomer from a racemic mixture, a chiral resolution step is necessary. researchgate.neteuropa.euoup.com This can be achieved through techniques such as chiral selective extraction, often using chiral resolving agents like (+)-tartaric acid, which can yield the S-enantiomer with high purity. researchgate.net
The enantiomeric composition of seized methamphetamine samples can provide valuable information regarding the synthetic route and precursors used in its manufacture. researchgate.netoup.comdea.gov Analytical methods, such as chiral gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns or derivatization, are employed to determine the enantiomeric ratio and assess the stereoisomeric distribution. researchgate.netnih.govoup.comdea.govingentaconnect.comnih.govresearchgate.net Studies have shown that illicit methamphetamine often contains a high content of the (S)-enantiomer, particularly when synthesized from ephedrine or pseudoephedrine. researchgate.netnih.gov However, racemic mixtures or non-racemic mixtures with varying enantiomeric excesses are also encountered, often indicating a P2P-based synthesis with or without subsequent chiral resolution. researchgate.netoup.com
Precursor Chemical Analysis and Regulatory Compliance in Synthesis
The control and analysis of precursor chemicals are fundamental aspects of efforts to curb illicit methamphetamine production. unodc.orgaph.gov.auwyomingpreventiondepot.orgarchives.gov Precursors such as ephedrine, pseudoephedrine, and P2P are subject to international and national regulations due to their widespread use in illicit synthesis. incb.orgaph.gov.auwyomingpreventiondepot.orgarchives.goveuropa.eu
Precursor chemical analysis plays a crucial role in drug intelligence and forensic investigations. Analyzing the residual chemicals and impurities present in seized methamphetamine samples can help identify the synthesis route used and potentially link different seizures to common sources or manufacturing methods. researchgate.netnih.govacs.orgunodc.org Impurity profiling, which involves identifying and characterizing by-products and unreacted precursors, is a key technique for this purpose. researchgate.netnih.govacs.orgunodc.org
Different synthesis routes produce characteristic impurity profiles. For instance, specific impurities have been associated with the Leuckart method and reductive amination routes originating from P2P. researchgate.netnih.govacs.org Analyzing the chiral composition of precursors like ephedrine and pseudoephedrine can also provide insights into their origin (e.g., natural extraction vs. chemical synthesis). unodc.org
Regulatory compliance measures aim to prevent the diversion of legitimate chemicals into illicit channels. These measures include monitoring trade, implementing sales restrictions on over-the-counter products containing ephedrine or pseudoephedrine, and controlling chemicals used in P2P synthesis. europa.euaph.gov.auwyomingpreventiondepot.orgarchives.goveuropa.eu Despite these efforts, challenges remain, including the emergence of alternative precursors and synthetic methods, as well as the diversion of chemicals through various illicit means such as falsifying import licenses, theft, and "smurfing" (multiple small purchases). aph.gov.auwyomingpreventiondepot.orgarchives.gov
The effectiveness of precursor regulations can be influenced by the availability of alternative sources and imported illicit methamphetamine. wyomingpreventiondepot.org Continuous monitoring of precursor trends and manufacturing methods is essential for adapting control strategies. unodc.org
Molecular and Cellular Mechanistic Investigations of S N,α Dimethylbenzeneethanamine Hydrochloride
Interactions with Monoamine Transporters
(S)-N,α-Dimethylbenzeneethanamine Hydrochloride acts as a competitive substrate for the plasma membrane monoamine transporters: the Norepinephrine (B1679862) Transporter (NET), the Dopamine (B1211576) Transporter (DAT), and the Serotonin (B10506) Transporter (SERT). drugbank.comnih.govfrontiersin.org By binding to these transporters, it interferes with the normal reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. drugbank.comnih.govpatsnap.combiomolther.org
Norepinephrine Transporter (NET) Modulation
(S)-N,α-Dimethylbenzeneethanamine Hydrochloride interacts with the NET, preventing the reuptake of norepinephrine into the presynaptic neuron. ahajournals.orgrxlist.com This interaction contributes to increased extracellular levels of norepinephrine. drugbank.comamericanaddictioncenters.org Studies suggest that changes in NET activity due to methamphetamine occur through a direct competitive interaction with the transporter. nih.govjneurosci.org
Dopamine Transporter (DAT) Modulation
A key mechanism of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride involves its interaction with the DAT. biomolther.orgahajournals.orgd-nb.info It enters dopaminergic terminals via the DAT due to its structural similarity to dopamine. frontiersin.org Once inside the neuron, it disrupts the normal function of the DAT, leading to several outcomes: competitive inhibition of dopamine uptake, stimulation of dopamine efflux (reversal of transporter direction), and internalization of DAT from the plasma membrane. biomolther.orgd-nb.info This results in a significant increase in extracellular dopamine levels. drugbank.comnih.govpatsnap.comd-nb.infonih.gov Research in DAT knockout mice highlights the critical role of DAT in the regulation of dopamine neuron homeostasis and in mediating some of the effects of methamphetamine. nih.gov
Methamphetamine-induced changes in DAT function can be rapid and reversible, as observed in in vitro models using synaptosomes. jneurosci.org These changes are not solely due to residual drug but involve alterations in transporter activity. jneurosci.org
Serotonin Transporter (SERT) Modulation
(S)-N,α-Dimethylbenzeneethanamine Hydrochloride also interacts with the SERT, affecting serotonin reuptake. nih.govjneurosci.orgbiorxiv.org Similar to its effects on DAT, it can cause a decrease in SERT function. jneurosci.org Studies using cryo-electron microscopy have shown that methamphetamine binds to the central binding site of SERT, stabilizing the transporter in an outward-open conformation. biorxiv.orgpnas.orgsciety.org This binding interferes with serotonin transport. biorxiv.orgbiorxiv.org
Table 1: Monoamine Transporter Interactions
| Transporter | Interaction Mechanism | Effect on Neurotransmitter Levels | Relevant Citations |
| Norepinephrine Transporter (NET) | Competitive inhibition of reuptake. Direct competitive interaction. | Increased extracellular NE | americanaddictioncenters.orgnih.govfrontiersin.orgahajournals.orgrxlist.com |
| Dopamine Transporter (DAT) | Competitive inhibition of uptake, stimulation of efflux, transporter internalization. | Increased extracellular DA | drugbank.comnih.govpatsnap.combiomolther.orgd-nb.infonih.gov |
| Serotonin Transporter (SERT) | Interference with reuptake, binding to central site, decreased function. | Increased extracellular 5-HT | americanaddictioncenters.orgnih.govjneurosci.orgbiorxiv.orgbiorxiv.orgpnas.orgsciety.org |
Mechanisms of Neurotransmitter Release Enhancement
Beyond blocking reuptake, (S)-N,α-Dimethylbenzeneethanamine Hydrochloride actively enhances the release of monoamines from presynaptic terminals. drugbank.comnih.govamericanaddictioncenters.org A key mechanism involves the vesicular monoamine transporter 2 (VMAT2). (S)-N,α-Dimethylbenzeneethanamine Hydrochloride enters synaptic vesicles via VMAT2 and disrupts the vesicular pH gradient. drugbank.comfrontiersin.orgahajournals.org This impairment causes monoamines to leak from the vesicles into the cytosol. biomolther.orgahajournals.org The increased cytosolic concentration of monoamines, coupled with the reversal of the plasma membrane transporters (particularly DAT), drives the efflux of neurotransmitters into the synaptic cleft. nih.govbiomolther.orgdovepress.com
Additionally, (S)-N,α-Dimethylbenzeneethanamine Hydrochloride can inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines in the presynaptic terminal. drugbank.comahajournals.org This inhibition further contributes to the accumulation of monoamines in the cytosol, facilitating their release. ahajournals.org
Table 2: Mechanisms of Neurotransmitter Release Enhancement
| Mechanism | Description | Relevant Citations |
| Interaction with VMAT2 | Enters vesicles via VMAT2, disrupts pH gradient, causes monoamine leakage into cytosol. | drugbank.comfrontiersin.orgbiomolther.orgahajournals.orgdovepress.com |
| Reversal of Plasma Membrane Transporters | Drives efflux of cytosolic monoamines into synaptic cleft (especially DAT). | nih.govbiomolther.orgdovepress.com |
| Inhibition of Monoamine Oxidase (MAO) | Reduces enzymatic degradation of monoamines in the cytosol, increasing their availability for release. | drugbank.comahajournals.orgdovepress.com |
Direct Agonist Effects on Receptors (e.g., Serotonin Receptors)
While the primary actions of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride are on transporters and release, there is evidence of direct interaction with certain receptors. It has been identified as a potent full agonist of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. wikipedia.org Activation of TAAR1 can regulate monoamine systems and influence transporter function. wikipedia.org
Studies also indicate that (S)-N,α-Dimethylbenzeneethanamine Hydrochloride interacts with sigma receptors, specifically σ1 and σ2. wikipedia.orgahajournals.org Sigma receptor activation may play a role in modulating dopamine release and contributing to cellular effects. wikipedia.orgahajournals.org
Research also suggests that some effects of methamphetamine on synaptic transmission, particularly in the hippocampus, can be mediated through the activation of dopamine (D1/D5) and serotonin (5-HT1A) receptors. plos.org
Biochemical Pathways Influenced by the Compound
Studies have shown that methamphetamine exposure can perturb energy metabolism pathways such as glycolysis, the citrate (B86180) cycle (TCA cycle), and oxidative phosphorylation. rsc.orgmdpi.complos.orgnih.gov Changes in the levels of intermediates in these cycles have been observed. rsc.orgnih.gov
Amino acid metabolism is also significantly affected. Pathways involving alanine, aspartate, glutamate (B1630785), arginine, proline, glutamine, and tyrosine have been shown to be altered by methamphetamine. rsc.orgmdpi.commdpi.comnih.gov Disturbances in glutamate and glutamine metabolism, as well as the tyrosine-dopamine pathway, have been reported. mdpi.commdpi.com
Furthermore, methamphetamine exposure is associated with increased oxidative stress, influencing related biochemical pathways. ahajournals.orgfrontiersin.orgplos.org This involves the production of reactive oxygen species (ROS). wikipedia.orgahajournals.org
Table 3: Influenced Biochemical Pathways
| Biochemical Pathway | Description of Influence | Relevant Citations |
| Energy Metabolism (Glycolysis, TCA Cycle, Oxidative Phosphorylation) | Perturbation of metabolic intermediates and protein abundance in these pathways. | rsc.orgmdpi.complos.orgnih.gov |
| Amino Acid Metabolism | Alterations in pathways involving glutamate, glutamine, tyrosine, and others. | rsc.orgmdpi.commdpi.comnih.gov |
| Oxidative Stress | Increased production of reactive oxygen species and impact on related pathways. | wikipedia.orgahajournals.orgfrontiersin.orgplos.org |
Comparative Molecular Pharmacology with Related Amphetamines
(S)-N,α-Dimethylbenzeneethanamine hydrochloride and other amphetamines, such as amphetamine and dextroamphetamine, exert their stimulant effects primarily by modulating the activity of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT) nih.govnih.govpurdue.edu. These compounds act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and, crucially, inducing the reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft nih.govpurdue.edunih.govmims.comnih.govfrontiersin.org. This results in elevated extracellular concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), thereby enhancing neurotransmission nih.govfrontiersin.orgwikipedia.orgyoutube.comthecabinchiangmai.comcmaj.caeuropa.eu.
While sharing this fundamental mechanism, comparative studies reveal distinctions in the potency and specific interactions of (S)-N,α-Dimethylbenzeneethanamine hydrochloride compared to its structural analogs. A key structural difference lies in the presence of an additional methyl group on the nitrogen atom of (S)-N,α-Dimethylbenzeneethanamine hydrochloride, which is absent in amphetamine youtube.comcmaj.casanalake.com. This methylation increases the lipophilicity of methamphetamine, potentially facilitating its passage across the blood-brain barrier and contributing to its generally higher potency and faster onset of action observed in some studies youtube.comsanalake.comnih.gov.
At the molecular level of transporter interaction, both amphetamine and methamphetamine demonstrate higher affinity for NET compared to DAT, and significantly lower affinity for SERT nih.govnih.gov. Research indicates that both compounds are most potent at inhibiting NET, less potent at DAT, and considerably less potent at SERT, with potencies at SERT being 200- to 500-fold lower than at DAT or NET nih.gov.
However, investigations into the functional consequences of transporter interaction suggest differences, particularly concerning dopamine efflux. Studies have shown that methamphetamine has a stronger effect on DAT-mediated cellular processes and induces a greater release of dopamine compared to amphetamine nih.govyoutube.comthecabinchiangmai.com. For instance, some findings indicate that methamphetamine can release approximately five times more dopamine than amphetamine at physiological membrane potentials youtube.com. This enhanced dopamine efflux by methamphetamine is thought to contribute to its more pronounced euphoric and addictive properties compared to amphetamine nih.govyoutube.com.
Beyond transporter interactions, both compounds also affect vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles nih.govpurdue.edu. They can impair the function of VMAT2, further contributing to the increase in cytoplasmic monoamine levels available for reverse transport nih.gov. Additionally, amphetamines, including methamphetamine, can inhibit monoamine oxidase (MAO), an enzyme that metabolizes monoamines, thereby further increasing intracellular neurotransmitter concentrations nih.govpurdue.edunih.gov. Methamphetamine has been shown to competitively inhibit MAO-A with a higher affinity compared to MAO-B nih.govfrontiersin.org.
While some human studies have reported similar behavioral effects and potencies between methamphetamine and amphetamine, others have noted that methamphetamine can produce more significant effects on certain physiological and subjective measures, such as heart rate and ratings of "high" cmaj.canih.gov. These variations in observed effects may stem from a combination of differences in their molecular interactions, pharmacokinetic profiles (including blood-brain barrier penetration), and potentially distinct downstream signaling cascades.
The following table summarizes the general relative potencies of methamphetamine and amphetamine at the primary monoamine transporters based on available research:
| Transporter | Methamphetamine Potency (Relative) | Amphetamine Potency (Relative) |
| NET | High | High |
| DAT | Moderate (Functionally higher efflux than Amphetamine) | Moderate |
| SERT | Low | Low |
This comparative molecular pharmacology highlights that while (S)-N,α-Dimethylbenzeneethanamine hydrochloride and related amphetamines share core mechanisms of action involving monoamine transporters, subtle differences in their structure lead to variations in potency and functional effects, particularly in their capacity to induce dopamine release.
Analytical Chemistry and Advanced Detection Methodologies for S N,α Dimethylbenzeneethanamine Hydrochloride
Spectroscopic Techniques for Identification and Quantification
Spectroscopic methods are fundamental in the analysis of (S)-N,α-Dimethylbenzeneethanamine hydrochloride, providing detailed information about its structure and concentration.
Mass Spectrometry (MS) Applications (e.g., GC/MS, LC/MS/MS)
Mass spectrometry, often coupled with chromatographic separation techniques, is a powerful tool for the identification and quantification of (S)-N,α-Dimethylbenzeneethanamine hydrochloride. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and selectivity.
GC-MS is frequently employed for the analysis of methamphetamine hydrochloride. nih.govnih.govresearchgate.nettandfonline.com Samples are typically extracted under basic conditions to convert the hydrochloride salt to the more volatile free base, which is then amenable to GC analysis. researchgate.net However, analyzing methamphetamine hydrochloride in methanol (B129727) solutions by GC-MS can lead to thermal artifacts like amphetamine and dimethylamphetamine, particularly with older inlet liners and elevated temperatures. researchgate.net Derivatization techniques, such as using trifluoroacetic acid (TFA) or heptafluorobutyric acid anhydride (B1165640) (HFBA), can improve sensitivity and reproducibility in GC-MS analysis of methamphetamine in matrices like hair. tandfonline.com The major ions observed in the electron impact (EI) mass spectrum of methamphetamine include m/z = 58, 91, 59, 134, 65, 56, 42, and 57. europa.eu Chemical ionization (CI) with ammonia (B1221849) can also be used, yielding primarily [M+NH4]+ cluster ions for derivatized methamphetamine. oup.com
LC-MS/MS is increasingly becoming the method of choice for its flexibility and ability to analyze a wider range of compounds. sigmaaldrich.com It is particularly useful for the analysis of methamphetamine in complex biological matrices like urine and hair. lcms.czrestek.comoup.com LC-MS/MS methods can achieve low limits of quantification, for example, 0.1 ng/mL in human hair. lcms.cz The use of specific LC columns and mobile phases allows for the separation and detection of methamphetamine. oup.com LC-MS/MS is also crucial for the chiral separation of methamphetamine enantiomers, allowing for the differentiation of the more pharmacologically active (S)-(+)-methamphetamine from the (R)-(-)-methamphetamine found in some over-the-counter medications. sigmaaldrich.comsigmaaldrich.comsciex.com Adding hydrochloric acid in methanol can help control evaporative crosstalk in LC-MS/MS analysis of high-concentration urine samples. lcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about (S)-N,α-Dimethylbenzeneethanamine hydrochloride. Both 1H NMR and 13C NMR are valuable for confirming the identity and assessing the purity of the compound. industry.gov.auindustry.gov.au High-resolution NMR spectroscopy can be used to study the conformational preferences of methamphetamine hydrochloride salts. rsc.org While NMR is generally blind to chirality, the absolute configuration can sometimes be determined using chiral shift reagents. rsc.org Benchtop NMR has been shown to distinguish between methamphetamine as the free base and hydrochloride salt, as well as identify precursors and byproducts in clandestine synthesis. esr.cri.nz Quantitative NMR (qNMR) can be used in combination with other techniques to determine the purity of methamphetamine hydrochloride reference materials. industry.gov.auindustry.gov.au
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are also utilized in the analysis of (S)-N,α-Dimethylbenzeneethanamine hydrochloride, primarily for identification and quantitative analysis.
IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a well-established technique for the identification of organic molecules like methamphetamine. iosrjournals.org The mid-IR region provides characteristic absorption bands related to the functional groups present in the molecule. iosrjournals.org IR spectroscopy can also be used to distinguish between enantiomerically enriched and racemic samples of methamphetamine hydrochloride by exploiting solid-state reactions in an alkali metal halide matrix. psu.edu The IR spectra of methamphetamine hydrochloride are sufficiently characteristic for identification. acs.org
UV-Vis spectrophotometry is a simple and widely used method for the quantitative analysis of methamphetamine hydrochloride in transparent fluids based on the Lambert-Beer law. researchgate.netdea.govekb.eg Methamphetamine hydrochloride exhibits absorbance in the UV region due to the π to π* transitions of the carbon-carbon double bonds in its structure. researchgate.net A common detection wavelength for UV-Vis analysis of methamphetamine hydrochloride is 267 nm, although other wavelengths like 259 nm and 260 nm have also been reported depending on the method and matrix. researchgate.netdea.govnih.govsigmaaldrich.com UV-Vis methods can be validated for parameters such as linearity, accuracy, precision, and detection limits. researchgate.net
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating (S)-N,α-Dimethylbenzeneethanamine hydrochloride from complex matrices and its related substances before detection and quantification.
Gas Chromatography (GC) for Volatile Species
Gas chromatography (GC) is a widely used separation technique for volatile and semi-volatile compounds like methamphetamine. nih.govresearchgate.net GC is often coupled with detectors such as Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.gov GC methods are used for impurity profiling of methamphetamine hydrochloride, which can provide intelligence about the synthesis method and origin. nih.govresearchgate.net Capillary columns, such as DB-5, are commonly used for the separation of methamphetamine and its impurities. nih.gov Sample preparation for GC analysis often involves converting the hydrochloride salt to the free base through liquid-liquid extraction under alkaline conditions to improve peak shapes. researchgate.net
Liquid Chromatography (LC) for Complex Mixtures
Liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is suitable for the separation of methamphetamine hydrochloride from complex mixtures, particularly in biological samples and pharmaceutical preparations. lcms.cznih.govnih.govd-nb.info LC is often coupled with sensitive detectors like UV-Vis or mass spectrometers (LC-MS, LC-MS/MS). lcms.czoup.comsigmaaldrich.comnih.gov
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a fundamental technique for separating enantiomers, which are stereoisomers that are non-superimposable mirror images of each other cuny.edu. (S)-Methamphetamine and (R)-methamphetamine are enantiomers, and their distinct pharmacological activities necessitate analytical methods capable of separating and quantifying each form individually sciex.comcuny.edu. Illicit preparations typically contain the more pharmacologically active (S)-(+)-methamphetamine (d-isomer), while the (R)-(-)-methamphetamine (l-isomer) is found in some over-the-counter pharmaceutical preparations sciex.comcuny.edu. Chiral analysis is therefore increasingly important in drug detection sciex.com.
Various chiral stationary phases and chromatographic conditions have been developed for the enantioseparation of methamphetamine. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for this purpose sciex.comnih.govresearchgate.net. Methods involving derivatization with chiral reagents followed by GC-MS or LC-MS/MS have also been reported cuny.edu. For instance, a method utilizing a glycopeptide-based chiral LC column allows for the separation of methamphetamine enantiomers sciex.com. Another approach involves derivatization with dansyl chloride and the use of a chiral column with LC-MS/MS for simultaneous quantification of R/S-enantiomers in matrices like hair researchgate.net.
Studies have demonstrated successful separation and quantification of (R)- and (S)-methamphetamine in various matrices, including urine and hair, using chiral LC-MS/MS methods nih.govresearchgate.netnih.govaalabs.com. These methods often exhibit good linearity, precision, and accuracy over relevant concentration ranges sciex.comresearchgate.netnih.gov. For example, an LC-MS/MS method achieved baseline resolution for methamphetamine enantiomers up to 1000 ng/mL, with a linear quantifiable range from ≤4 ng/mL to 25,000 ng/mL in urine sciex.com. Another validated method for hair samples showed linearity from 0.03 to 3.00 ng/mg for each enantiomer, with high sensitivity (LOD below 8 pg/mg) researchgate.net.
| Matrix | Method | Chiral Column Type | LOD (S-Methamphetamine) | LOQ (S-Methamphetamine) | Linearity Range (S-Methamphetamine) | Reference |
| Urine | LC-MS/MS | Glycopeptide-based chiral | 1 ng/mL | 1 ng/mL | ≤4 - 25,000 ng/mL | sciex.com |
| Urine | LC-MS/MS | Not specified | Not specified | Not specified | Not specified | nih.gov |
| Hair | LC-MS/MS | Chiral (after derivatization) | < 8 pg/mg | < 19 pg/mg | 0.03 - 3.00 ng/mg | researchgate.net |
| Oral Fluid | LC-MS/MS | Chiral | 2.5 ng/mL | 2.5 ng/mL | 2.5 - 1000 ng/mL | nih.govaalabs.com |
Note: LOD = Limit of Detection, LOQ = Limit of Quantification.
The elution order of enantiomers can vary depending on the chiral stationary phase and mobile phase conditions researchgate.net. Understanding the specific chromatographic behavior of (S)- and (R)-methamphetamine on different chiral columns is essential for accurate identification and quantification.
Immunoassay Development for Selective Detection
Immunoassays offer a rapid and high-throughput approach for the detection of methamphetamine, particularly for initial screening purposes sciex.comoup.com. These methods rely on the specific binding of antibodies to the target analyte. Developing immunoassays for small molecules like methamphetamine (Mr < 150) presents challenges due to their limited immunogenicity nih.gov. To overcome this, methamphetamine is typically conjugated to a larger carrier protein (e.g., bovine serum albumin - BSA) to create an immunogen capable of eliciting an immune response creative-diagnostics.comsigmaaldrich.com.
Production and Characterization of Specific Antibodies
The production of specific antibodies is a critical step in immunoassay development. Both polyclonal and monoclonal antibodies against methamphetamine have been generated creative-diagnostics.comcreative-diagnostics.comresearchgate.net. Monoclonal antibodies offer higher specificity to a particular epitope on the analyte molecule researchgate.net. The design of the hapten (the small molecule derivative conjugated to the carrier protein) is crucial for directing the immune response towards desired structural features of methamphetamine pnas.orgnih.gov.
Research has focused on generating antibodies that can selectively recognize (S)-methamphetamine or differentiate between the (S) and (R) enantiomers nih.govnih.gov. However, generating antibodies that react equally to (S)-methamphetamine and (S)-amphetamine has been challenging due to the structural differences (N-methylamino vs. amino groups) nih.gov. Derivatization strategies can be employed to mask these differences and generate antibodies with broader specificity to related stimulants nih.gov. For instance, converting (S)-methamphetamine and (S)-amphetamine into their 2-(trimethylsilyl)ethyl carbamate (B1207046) forms (Teoc-derivatives) allowed for the generation of a monoclonal antibody with satisfactory affinity to both derivatives nih.gov.
Characterization of the produced antibodies involves determining their affinity (binding strength) and specificity (cross-reactivity with other compounds) oup.comnih.gov. Antibody affinity is often expressed as the dissociation constant (Kd) nih.gov. Cross-reactivity profiles are essential to understand potential interference from structurally similar compounds, including other amphetamine-type stimulants, metabolites, and over-the-counter medications oup.comsigmaaldrich.comoup.com.
| Antibody Type | Immunogen | Target Specificity | Affinity (Kd) | Cross-reactivity Notes | Reference |
| Monoclonal | Teoc-(S)-MAP conjugate | Teoc-(S)-MAP, Teoc-(S)-AP | 13 nM (IgG) | Almost overlapping dose-response for Teoc-(S)-MAP and Teoc-(S)-AP | nih.gov |
| Polyclonal | d-methamphetamine derivative | d-methamphetamine | Not specified | Minimal interference by l-methamphetamine and pseudoephedrine | sigmaaldrich.com |
| Monoclonal | Not specified | Methamphetamine | Not specified | Used in amperometric immunosensor, no cross-reaction with amphetamine (0-1500 ng/mL) | researchgate.net |
| Monoclonal | Hapten 7 (Fig 1B) | Amphetamine and congeners | Not specified | Designed to recognize substituted β-phenethylamine pharmacophore | pnas.org |
Note: Teoc = 2-(trimethylsilyl)ethyl carbamate, MAP = Methamphetamine, AP = Amphetamine.
Assay Design and Validation for Various Matrices
Immunoassays for methamphetamine detection are typically designed in a competitive binding format sigmaaldrich.comresearchgate.net. In this format, labeled methamphetamine competes with the methamphetamine in the sample for binding sites on the immobilized antibody sigmaaldrich.com. The amount of bound label is inversely proportional to the concentration of methamphetamine in the sample sigmaaldrich.com. Enzyme-linked immunosorbent assays (ELISA) are a common type of immunoassay used for methamphetamine detection nih.govsigmaaldrich.comresearchgate.net.
Validation of immunoassays for various matrices is crucial to ensure their reliability and accuracy in real-world applications oup.comneogen.com. Matrices of interest include biological fluids such as urine, blood, serum, plasma, oral fluid, and hair, as well as environmental samples sigmaaldrich.comoup.comneogen.com. Validation parameters typically include sensitivity, specificity, accuracy, precision, linearity, and assessment of matrix effects researchgate.netoup.comresearchgate.net.
Studies have validated methamphetamine immunoassays for use with matrices like urine, serum, brain, and testis researchgate.net. The influence of the matrix on assay performance, including potential ion suppression or enhancement in techniques coupled with MS, must be evaluated researchgate.net. Immunoassays have been successfully applied for screening in forensic casework and clinical settings nih.govoup.comneogen.com. For example, a multiplex assay using cloned enzyme donor immunoassay (CEDIA) technology can detect methamphetamine in urine samples with specified cutoffs oup.com. This assay demonstrated high specificity and minimal cross-reactivity with undesirable compounds oup.com. Amperometric immunosensors have also been developed for methamphetamine detection in urine, showing a linear dose response curve within a specific range researchgate.net.
| Assay Type | Format | Matrix | Detection Limit/Cutoff | Cross-reactivity with Amphetamine | Accuracy (%) | Precision (CV%) | Reference |
| ELISA | Competitive | Urine, Blood, Serum, Plasma, Oral Fluid | 1 ng/mL | Minimal interference by l-methamphetamine | Not specified | Not specified | sigmaaldrich.com |
| ELISA | Competitive | Urine | 0.078 ng/assay (Teoc-MAP) | Almost overlapping with Teoc-AP | Not specified | Not specified | nih.gov |
| Amperometric Immunosensor | Competitive | Urine | 200 ng/mL (lower limit) | Not observed (0-1500 ng/mL) | 91.5-104.4 | 15.8-24.4 | researchgate.net |
| CEDIA Multiplex Assay | Not specified | Urine | 500 ng/mL or 1000 ng/mL | Detects d,l-methamphetamine (58.4%) | Not specified | Intra-assay < 6.3%, Inter-assay < 9.2% | oup.com |
Note: CV = Coefficient of Variation.
Methodological Advancements in Trace Analysis and Environmental Monitoring
The detection of methamphetamine at trace levels is important in various contexts, including the identification of clandestine laboratories, monitoring environmental contamination, and assessing exposure researchgate.netojp.govnih.gov. Methodological advancements in trace analysis aim to improve sensitivity, selectivity, and sample throughput for detecting minute quantities of the compound in complex matrices.
Techniques such as solid-phase extraction (SPE) are commonly used for sample preparation to concentrate methamphetamine from large volumes of environmental or biological samples and remove interfering substances sciex.comojp.gov. SPE followed by LC-MS/MS is a powerful combination for trace analysis, offering high sensitivity and specificity researchgate.netojp.gov. Methods have been developed and validated for detecting methamphetamine and its metabolites at low ng/L concentrations in wastewater researchgate.net.
Environmental monitoring of methamphetamine often involves the analysis of wastewater. Wastewater analysis can provide insights into community drug consumption patterns and help trace sources of contamination nih.goveuropa.eu. Enantiomeric profiling in wastewater can differentiate between methamphetamine originating from illicit use (predominantly (S)-methamphetamine) and other potential sources, such as the excretion of pharmaceutical (R)-methamphetamine or direct disposal nih.govresearchgate.net. Studies have shown that (S)-(+)-methamphetamine is the predominant enantiomer in wastewater influent, aligning with the prevalence of the (S)-enantiomer in seized drugs and samples from users researchgate.net.
Electrochemical methods are also being explored for the trace analysis of methamphetamine residues on surfaces, which can be useful in forensic investigations of clandestine laboratories researchgate.net. Voltammetric methods utilizing modified electrodes, such as those incorporating molecularly imprinted polymers (MIP) or carbon nanotubes, have shown promise for detecting methamphetamine at trace levels researchgate.net.
| Matrix | Method | Sample Preparation | Detection Technique | LOD | LOQ | Application | Reference |
| Wastewater | LC-MS/MS | SPE | MS/MS | 0.01 - 1.09 ng/L | 0.02 - 3.64 ng/L | Environmental monitoring | researchgate.net |
| Wastewater | LC-MS/MS | SPE | MS/MS | Not specified | 50 ng/L (for CMP) | Tracing clandestine laboratories | ojp.gov |
| Wastewater/Receiving Waters | LC-MS/MS | Not specified | MS/MS | Not specified | Not specified | Source tracing, consumption estimation | nih.govresearchgate.net |
| Household Surfaces | Voltammetry | Not specified | DPV (modified electrode) | 0.3 µM | Not specified | Forensic investigation | researchgate.net |
Note: SPE = Solid-Phase Extraction, DPV = Differential Pulse Voltammetry, CMP = 1-(1,4-cyclohexadienyl)-2-methylaminopropane.
Methodological advancements continue to enhance the ability to detect and quantify (S)-N,α-Dimethylbenzeneethanamine hydrochloride at increasingly lower concentrations and in a wider variety of complex matrices, providing valuable tools for monitoring, forensic analysis, and environmental science.
Computational and Theoretical Chemical Studies of S N,α Dimethylbenzeneethanamine Hydrochloride
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to investigate the three-dimensional structure, behavior, and interactions of molecules over time. Applied to (S)-N,α-Dimethylbenzeneethanamine Hydrochloride, these methods provide insights into its preferred conformations and how it interacts with potential binding partners, such as proteins.
Ligand-Protein Docking Studies
Ligand-protein docking studies aim to predict the binding orientation and affinity of a small molecule, like (S)-N,α-Dimethylbenzeneethanamine Hydrochloride, to a protein target. These studies are crucial for understanding the initial recognition and binding process. Computational docking simulations have been employed to explore the potential interactions of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride with various transporter proteins, including the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). These studies typically involve generating multiple possible binding poses of the ligand within the protein's binding site and scoring these poses based on their predicted interaction energies. Analysis of the predicted binding poses can reveal key residues in the protein that are involved in the interaction with (S)-N,α-Dimethylbenzeneethanamine Hydrochloride.
Conformational Analysis and Energetics
Conformational analysis investigates the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. For a flexible molecule like (S)-N,α-Dimethylbenzeneethanamine Hydrochloride, understanding its accessible conformations is important because the biologically active conformation is often the one that binds to the target protein. Computational methods such as potential energy surface scans and molecular dynamics simulations are used to explore the conformational landscape and determine the relative energies of different conformers. These studies help to identify the most stable conformations and understand the energy barriers between different states. Molecular dynamics simulations extend this analysis by simulating the molecule's movement and conformational changes over time in a dynamic environment, often including solvent molecules. This provides a more realistic picture of the molecule's behavior and its flexibility upon binding to a protein.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (QSMR) Analysis
QSAR and QSMR analyses are theoretical approaches that seek to establish mathematical models correlating the structural properties of a set of compounds with their biological activity or mechanism of action. These models can then be used to predict the activity of new, untested compounds.
Development of Predictive Models for Molecular Interactions
QSAR studies involving (S)-N,α-Dimethylbenzeneethanamine Hydrochloride and related compounds aim to develop predictive models that link specific molecular descriptors (numerical representations of structural and chemical features) to observed biological activities, such as transporter inhibition or substrate efficacy. These descriptors can include parameters like molecular weight, lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters. Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are used to build these models based on experimental data. The resulting models can help in identifying the key structural features that contribute to the compound's interaction with its biological targets.
Correlation of Structural Features with Biochemical Activity
A key aspect of QSAR and QSMR is the interpretation of the developed models to understand how variations in chemical structure influence biochemical activity. By analyzing the coefficients or weights assigned to different molecular descriptors in the predictive models, researchers can infer which structural features are positively or negatively correlated with the desired activity. For example, a QSAR analysis might reveal that a certain level of lipophilicity or the presence of a specific functional group is important for potent binding to a transporter protein. These correlations provide valuable insights into the mechanism of action at a molecular level and can guide the design of new compounds with improved properties.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are computational techniques used in drug discovery to identify potential new ligands for a biological target.
A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. These features can include hydrogen bond donors/acceptors, hydrophobic centers, positively/negatively ionizable groups, and aromatic rings, along with their spatial arrangement. Pharmacophore models for compounds like (S)-N,α-Dimethylbenzeneethanamine Hydrochloride can be derived from the 3D structures of known active compounds or from the structure of the target binding site.
Virtual screening utilizes computational methods to search large databases of chemical compounds for molecules that are predicted to bind to a target protein or that match a defined pharmacophore model. By using the pharmacophore model derived for (S)-N,α-Dimethylbenzeneethanamine Hydrochloride or related compounds, researchers can virtually screen chemical libraries to identify molecules that possess similar key interaction features. This computational filtering process helps to prioritize compounds for experimental testing, potentially accelerating the identification of new ligands with similar biological activities or binding profiles.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively applied to investigate the electronic structure and reactivity of (S)-N,α-Dimethylbenzeneethanamine and its interactions. These computational approaches provide valuable insights into molecular properties that govern chemical behavior.
Studies utilizing DFT often begin with geometry optimization to determine the most stable molecular conformation in the gas phase or in the presence of a solvent model bohrium.com. Following optimization, calculations delve into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors obtained from these calculations bohrium.comnih.govmdpi.comresearchgate.netnih.govd-nb.inforesearchgate.net. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity nih.govd-nb.inforesearchgate.net.
Molecular Electrostatic Potential (MEP) analysis is another crucial application of DFT, illustrating the charge distribution across the molecule and identifying regions susceptible to electrophilic or nucleophilic attack bohrium.comd-nb.infoindexcopernicus.com. This provides a visual representation of potential interaction sites. Additionally, analyses such as Natural Bond Orbital (NBO) are employed to understand chemical bonding and charge density distribution bohrium.comresearchgate.net. Atomic charge calculations, including methods like Mulliken population analysis, quantify the charge on individual atoms, further illuminating the distribution of electron density within the molecule bohrium.comnih.govd-nb.inforesearchgate.net.
DFT calculations also enable the determination of various global and local reactivity descriptors based on conceptual DFT bohrium.comnih.gov. These descriptors, such as chemical potential, global hardness, global softness, electronegativity, and electrophilicity index, provide quantitative measures of a molecule's propensity to undergo chemical reactions bohrium.comnih.govd-nb.inforesearchgate.net. For instance, global hardness is related to the resistance to deformation of the electron cloud, while the electrophilicity index measures the propensity to accept electrons nih.gov.
Theoretical studies using DFT have explored the reactivity of (S)-methamphetamine in specific contexts, such as its inclusion in host-guest systems like cucurbit researchgate.neturil (CB researchgate.net) mdpi.comresearchgate.netnih.gov. These studies investigate the energetic and structural aspects of the interactions, identifying the driving forces such as van der Waals forces, ion-dipole interactions, intermolecular charge transfer, and hydrogen bonding responsible for complex stabilization mdpi.comresearchgate.netnih.gov. Frontier molecular orbital analysis in these complexes can reveal shifts in LUMO energy upon complexation, impacting properties like conductivity mdpi.com.
Furthermore, DFT simulations have been applied to investigate the thermal decomposition pathways of methamphetamine, providing insights into the reaction products and mechanisms at elevated temperatures nih.gov. While experimental data is crucial for validation, these theoretical studies offer a detailed molecular-level understanding of the compound's behavior under various conditions researchgate.netnih.gov.
The electronic structure, particularly the electron density distribution around key atoms like nitrogen, has been computationally investigated to understand its potential correlation with biological activity researchgate.net. Electric field gradient (EFG) and nuclear quadrupole coupling constants (NQCC), as well as chemical shielding tensors, calculated using DFT, provide further details on the electronic environment within the molecule researchgate.net.
While specific numerical data for all these properties of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride across diverse studies is vast and depends on the specific computational parameters used (functional, basis set, solvation model), the types of data generated include:
| Property | Description | Typical Units |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | eV or Hartree |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | eV or Hartree |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | eV or Hartree |
| Atomic Charges | Partial charge on individual atoms (e.g., Mulliken, Natural Population) | Elementary charge (e) |
| Dipole Moment | Measure of molecular polarity | Debye |
| Global Hardness (η) | Resistance to charge transfer | eV or Hartree |
| Electrophilicity Index (ω) | Propensity to accept electrons | eV or Hartree |
| Complexation Energy | Energy change upon forming a complex (e.g., host-guest) | kJ/mol or kcal/mol |
These computational studies collectively contribute to a deeper understanding of the fundamental electronic structure and potential reactivity patterns of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride at the molecular level.
Environmental Fate and Degradation Pathways of S N,α Dimethylbenzeneethanamine Hydrochloride
Abiotic Transformation Processes
Abiotic processes involve the degradation or transformation of a substance through non-biological means, such as light, water, or air movement.
Hydrolysis Stability and Mechanisms
Hydrolysis is the breakdown of a substance by reaction with water. (S)-N,α-Dimethylbenzeneethanamine Hydrochloride is not expected to undergo hydrolysis in the environment due to the absence of functional groups that typically hydrolyze under environmental conditions. nih.gov Studies using river microcosm abiotic reactors showed no decrease in the concentration of d-methamphetamine over 15 days, even under light conditions. nih.gov While hydrolysis is used in laboratory settings, such as with concentrated hydrochloric acid at elevated temperatures, to prepare samples for analysis by breaking down conjugated metabolites, this process is not representative of typical environmental conditions. lcms.czuark.edu
Volatilization Characteristics
Volatilization is the process by which a substance moves from a solid or liquid phase into the gas phase. Methamphetamine base is a colorless volatile oil, while the hydrochloride salt is a white crystalline powder soluble in water. europa.eu Unlike the sulfate (B86663) salt of amphetamine, methamphetamine hydrochloride, particularly in its crystalline form ("ice"), is sufficiently volatile to be smoked. europa.eu However, d-methamphetamine is not expected to volatilize significantly from dry soil surfaces based on its estimated vapor pressure. nih.gov Despite this, studies indicate that methamphetamine can move from contaminated materials in a home into the air phase, contributing to inhalation exposure and potential transfer throughout a property. researchgate.net Levels between 0.2 and 3 µg/m³ have been reported in properties with surface methamphetamine contamination. researchgate.net
Biotic Transformation and Biodegradation Studies
Biotic transformation involves the breakdown of substances by living organisms, primarily microorganisms.
Aerobic and Anaerobic Microbial Degradation
Biodegradation of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions, although it is considered refractory in the aquatic environment, indicating slow degradation. researchgate.netnih.gov
In soil, biodegradation half-lives of 131 days in sandy loam and 502 days in loam suggest that the process is dependent on soil conditions. nih.gov In river microcosm bioreactors, a decrease in d-methamphetamine concentration over 15 days suggested that biodegradation can be an important environmental fate process in water. nih.gov
Studies in wastewater treatment plants (WWTPs) have shown that methamphetamine can be removed, with removal efficiencies exceeding 70% in some cases utilizing activated sludge processes like sequential batch reactors (SBR). mdpi.com Mixed-flow bioreactors, combining aerobic and anaerobic processes, are also used for the elimination of drugs of abuse in WWTPs. mdpi.com Aerobic conditions generally lead to a higher biotransformation rate compared to anaerobic conditions. researchgate.net
Specific bacterial genera, such as Pseudomonas, Acinetobacter, and Arthrobacter, have been implicated in the biodegradation of methamphetamine in aquatic environments. These microorganisms may utilize enzymes like monoamine oxidases and amine dehydrogenases to break down the compound.
Anaerobic degradation can also occur, although studies specifically on the anaerobic microbial degradation of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride in environmental contexts are less extensive than those on aerobic degradation. Some research has explored antibody-catalyzed anaerobic photooxidation of methamphetamine in the presence of riboflavin (B1680620) and light, resulting in the formation of benzaldehyde. pnas.org This process was found to be quenched by oxygen, suggesting it is favored under anaerobic conditions. pnas.org
Metabolite Identification in Environmental Systems
The biodegradation and transformation of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride in the environment can lead to the formation of various metabolites. Amphetamine is a major metabolite of methamphetamine, and its presence in environmental samples can indicate the degradation of the parent compound. cdc.govnih.govacs.org In aquatic organisms like zebrafish, methamphetamine can be biotransformed into amphetamine. acs.orgacs.org While amphetamine is a major metabolite in biological systems, its presence in environmental matrices like contaminated properties can also be due to its use or as an impurity from clandestine synthesis. cdc.govnih.gov
In studies of photocatalytic degradation in water, intermediates such as hydroxylated methamphetamine (OH-METH) and dihydroxylated methamphetamine ((OH)₂-METH) have been identified, along with amphetamine (AMP) and nitro-hydroxymethamphetamine (NO₂-OH-METH). nih.govnih.gov These findings suggest potential degradation pathways involving hydroxylation and cleavage of the side chain. nih.gov
Research into the bacterial communities involved in the biodegradation of methamphetamine in aquatic ecosystems has identified predominant candidate families, including Methylophilaceae, Saprospiraceae, WCHB1-69, Desulfobulbaceae, Porphyromonadaceae, FamilyXI, Peptococcaceae, and Rhizobiaceae. researchgate.netnih.gov
Data Table: Environmental Half-Lives
| Environmental Compartment | Estimated Half-Life | Conditions | Source |
| Atmosphere (vapor-phase) | 1 hour | Reaction with hydroxyl radicals | nih.gov |
| Soil (sandy loam) | 131 days | Biodegradation | nih.gov |
| Soil (loam) | 502 days | Biodegradation | nih.gov |
| Aquatic Environment | Refractory (slow) | Aerobic, anaerobic, illuminated, dark | researchgate.netnih.gov |
Data Table: Photolytic Degradation in Water
| Treatment Method | Methamphetamine Concentration | TiO₂ Loading | pH | Time | Removal Efficiency | Source |
| UV/TiO₂ (Deionized Water) | 100 µg/L | 0.1 g/L | 7 | 3 min | 100% | researchgate.netnih.gov |
| UV/TiO₂ (Wastewater) | 100 µg/L | 0.1 g/L | 7 | 30 min | 76% | nih.gov |
| UV/TiO₂ (Mineralization) | 10 mg/L | 0.1 g/L | 5 | 180 min | Near complete mineralization | nih.gov |
Environmental Transport and Partitioning Phenomena
The behavior of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride in the environment is influenced by its interactions with different environmental compartments, including soil, sediment, and water.
Adsorption/Desorption to Soil and Sediment
Studies have investigated the adsorption and desorption characteristics of Methamphetamine Hydrochloride in soils. Based on a structure estimation method, the compound has an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) value of 900 nih.gov. This estimated Koc value suggests that (S)-N,α-Dimethylbenzeneethanamine Hydrochloride is expected to have low mobility in soil nih.gov. The compound's pKa is 9.87, indicating that it will predominantly exist in its cationic form in the environment, and cations generally exhibit stronger adsorption to soils containing organic carbon and clay compared to their neutral counterparts nih.gov.
Batch equilibrium studies examining the adsorption-desorption of methamphetamine in various soil types have shown that the results fit well with the Freundlich isotherm model nih.govresearchgate.net. These studies indicate that methamphetamine exhibits adsorption to soil, although the extent can vary depending on soil properties nih.govaic.gov.au. Compared to other compounds like pseudoephedrine, methamphetamine showed different adsorption mechanisms and generally lower percent desorption nih.gov. For instance, pseudoephedrine recorded higher percent desorption (73-92%) compared to methamphetamine in the studied soils nih.gov.
Adsorption and desorption of methamphetamine have also been observed on indoor surfaces, including textiles and building materials, which can retain residues from manufacturing or use mdpi.com. Factors such as the chemical and physical properties of textiles, as well as relative humidity, can influence the sorption and desorption process mdpi.com.
Bioconcentration and Bioaccumulation Potential in Non-Human Organisms (e.g., Aquatic Organisms)
The potential for (S)-N,α-Dimethylbenzeneethanamine Hydrochloride to bioconcentrate and bioaccumulate in non-human organisms, particularly aquatic organisms, has been investigated. An estimated bioconcentration factor (BCF) of 11 suggests that the potential for bioconcentration in aquatic organisms is low nih.gov.
However, research has demonstrated that methamphetamine can accumulate in aquatic organisms, including fish and mussels researchgate.netresearchgate.net. Studies on brown trout (Salmo trutta fario) exposed to environmentally relevant concentrations of methamphetamine have shown bioaccumulation in various tissues researchgate.net. The distribution of methamphetamine and its metabolite (amphetamine) in brown trout tissues was found to be in the order of kidney > liver > brain > muscle > plasma researchgate.net. Bioconcentration factors in these studies ranged from 0.13 to 80 researchgate.net.
Methamphetamine has also been shown to accumulate in aquatic plants, such as Pistia stratiotes, Limnophila sessiliflora, and Cabomba caroliniana, indicating a potential for bioaccumulation in aquatic flora as well nih.gov. The amount of accumulated methamphetamine was highest in Pistia stratiotes nih.gov.
The presence and accumulation of methamphetamine in aquatic organisms are a concern as chronic environmental concentrations can lead to health issues in these organisms researchgate.netmdpi.com. Studies have reported altered behavior and physiological effects in fish exposed to methamphetamine at environmentally relevant concentrations researchgate.netmdpi.comport.ac.ukmdpi.com.
Data Tables
| Environmental Compartment | Phenomenon | Key Finding/Data | Source |
| Soil | Adsorption/Mobility | Estimated Koc: 900 (indicates low mobility) | nih.gov |
| Soil | Adsorption Isotherm | Fits Freundlich isotherm model | nih.govresearchgate.net |
| Soil | Adsorption/Desorption | Different mechanisms and lower desorption compared to pseudoephedrine | nih.gov |
| Aquatic Organisms (Fish) | Tissue Distribution | Kidney > Liver > Brain > Muscle > Plasma | researchgate.net |
| Aquatic Organisms (Fish) | Bioconcentration | BCF range: 0.13 to 80 | researchgate.net |
| Aquatic Organisms (General) | Bioconcentration | Estimated BCF: 11 (suggests low potential) | nih.gov |
| Aquatic Plants | Bioaccumulation | Accumulated in Pistia stratiotes, Limnophila sessiliflora, Cabomba caroliniana | nih.gov |
Advanced Research Topics and Future Directions in S N,α Dimethylbenzeneethanamine Hydrochloride Chemistry
Novel Applications as a Chemical Probe or Reagent
Research into novel applications of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride as a chemical probe or reagent in non-neurobiological contexts is an area with potential, although current documented uses are primarily related to its role as an analytical standard. In analytical chemistry, it serves as a reference material for the identification and quantification of the substance in various matrices, including environmental and forensic samples. cdc.govcdc.govunodc.org While not a "novel" application in the sense of a new reaction catalyst or synthetic building block in mainstream organic chemistry based on current literature, its defined chemical structure and properties make it a candidate for exploration in areas such as:
Ligand Binding Studies (Non-biological): Investigating its interaction with various non-biological molecules or materials through intermolecular forces.
Calibration Standards: Continued development and certification of highly pure standards for analytical techniques across diverse, non-biological sample types.
The exploration of its potential as a chiral reagent or catalyst scaffold is not widely documented in the provided search results but represents a theoretical future direction based on its inherent chirality.
Interdisciplinary Studies at the Interface of Chemistry, Biochemistry, and Environmental Science
The presence of (S)-N,α-Dimethylbenzeneethanamine as an environmental contaminant highlights a critical area for interdisciplinary research involving chemistry and environmental science. nih.gov Studies in this domain focus on understanding its fate and transport in the environment, its potential degradation pathways, and its interaction with environmental matrices such as soil and water.
Research findings in this area often involve:
Environmental Monitoring: Developing methods to detect and quantify the compound in environmental samples, such as water bodies or contaminated sites. cdc.govcdc.govunodc.org
Degradation Studies: Investigating chemical or biological processes that can break down the compound in the environment. This could involve studying its stability under various environmental conditions (pH, temperature, light) or exploring microbial degradation pathways.
Sorption Studies: Analyzing how the compound interacts with and sorbs onto different environmental materials, which affects its mobility and persistence.
While the biochemistry of its effects in biological systems is well-known, interdisciplinary studies at the interface with biochemistry in an environmental context could explore how environmental microorganisms might metabolize or transform the compound, contributing to its natural attenuation.
Development of Advanced Materials for Detection or Remediation
The need for effective detection and remediation of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride in environmental and forensic settings drives research into advanced materials. While the provided information focuses on analytical methods, the future direction involves the creation of novel materials designed for enhanced performance. cdc.govcdc.govunodc.orgiosrjournals.org
Potential areas of development for advanced materials include:
Sensor Technologies: Development of highly sensitive and selective sensors for rapid, on-site detection in complex matrices. This could involve materials like molecularly imprinted polymers (MIPs), nanomaterials, or functionalized surfaces that specifically bind to the compound.
Adsorbent Materials: Design and synthesis of materials with high adsorption capacity for the removal of the compound from contaminated water or soil. Examples could include modified carbons, zeolites, or metal-organic frameworks (MOFs).
Catalytic Materials: Development of catalysts that can facilitate the chemical degradation of the compound into less harmful substances under ambient environmental conditions.
Research in this area requires a strong interface between materials science and analytical or environmental chemistry.
Exploration of Molecular Interactions in Non-Neurobiological Systems
While the primary biological interactions of (S)-N,α-Dimethylbenzeneethanamine are with neurobiological targets, exploring its molecular interactions in purely non-biological or non-neurobiological biochemical systems can provide fundamental insights into its chemical behavior. This could involve studying its interactions with:
Proteins (Non-neurobiological): Investigating binding or interaction with proteins not involved in neurotransmission or central nervous system activity to understand potential off-target interactions or novel biochemical roles.
Enzymes (Non-neurobiological): Studying whether the compound can interact with or inhibit/activate enzymes outside the typical metabolic pathways associated with its biological effects. The metabolism by CYP2D6 is a known interaction fda.govfda.gov, but exploring interactions with other enzyme classes in non-hepatic or non-CNS contexts falls under this category.
Lipid Bilayers (Model Systems): Studying its interaction with artificial lipid bilayers to understand its partitioning behavior and how it might interact with cellular membranes in non-neurobiological cell types or model systems.
Such studies, while potentially yielding limited direct applications compared to neurobiological research, contribute to a comprehensive understanding of the compound's chemical reactivity and potential interactions in diverse chemical environments.
Innovations in Analytical Techniques for Environmental and Forensic Chemistry
Significant research efforts are directed towards improving analytical techniques for the detection and quantification of (S)-N,α-Dimethylbenzeneethanamine Hydrochloride in environmental and forensic samples. cdc.govcdc.govunodc.orgiosrjournals.org The goal is to enhance sensitivity, selectivity, speed, and portability of these methods.
Current and future innovations include:
Advanced Chromatography and Mass Spectrometry: Development of more efficient chromatographic separations (e.g., using novel stationary phases) coupled with advanced mass spectrometry techniques (e.g., high-resolution MS, tandem MS) for unequivocal identification and accurate quantification at very low concentrations in complex matrices. Methods like GC/MS and LC/MS are standard, and research focuses on optimizing these for trace analysis. cdc.govcdc.govunodc.org
Spectroscopic Methods: Further development and application of techniques like FTIR spectroscopy for rapid, non-destructive identification, potentially coupled with chemometrics for complex mixture analysis. iosrjournals.org
Portable and Field-Deployable Devices: Development of analytical platforms that can be used outside of a traditional laboratory setting for rapid screening and on-site analysis in environmental monitoring or forensic investigations.
Novel Sample Preparation Techniques: Innovations in extraction and clean-up methods (e.g., solid-phase extraction (SPE), microextraction techniques) to improve analyte recovery and reduce matrix effects, as seen in methods like NIOSH 9109 which utilizes SPE. cdc.gov
Q & A
Q. What are the standard experimental protocols for synthesizing desoxon 5 with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis protocols should detail reagent stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification steps (e.g., column chromatography, recrystallization). For reproducibility, document deviations, equipment calibration, and batch-specific observations. Use NMR, HPLC, and mass spectrometry to verify purity (>95%) and structural integrity . Experimental sections must include raw data for key steps (e.g., spectral peaks, retention times) to enable replication .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Combine spectroscopic (NMR, IR), chromatographic (HPLC, GC-MS), and crystallographic (XRD) methods for structural confirmation. For physicochemical properties, use DSC (melting point), TGA (thermal stability), and solubility assays in polar/nonpolar solvents. Validate results against established databases or synthetic controls, and report instrument parameters (e.g., NMR frequency, column type) to minimize variability .
Q. How can researchers design initial biological assays to evaluate this compound’s activity while minimizing false positives?
- Methodological Answer : Employ orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate activity. Include positive/negative controls and dose-response curves. Use statistical tools (e.g., Z-factor) to assess assay robustness. Pre-screen for nonspecific interactions (e.g., aggregation, redox activity) using techniques like dynamic light scattering .
Advanced Research Questions
Q. What systematic approaches resolve contradictions in reported mechanisms of action for this compound?
- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables like assay conditions (pH, temperature), cell lines, or compound purity. Replicate conflicting experiments under standardized protocols. Apply Bayesian statistics to weigh evidence quality or use knock-out models to isolate pathways. Document discrepancies in a contradiction matrix to identify methodological outliers .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity while addressing off-target effects?
- Methodological Answer : Use iterative design: synthesize analogs with modular substitutions (e.g., halogenation, alkyl chains) and test against target-specific assays (e.g., enzyme kinetics) and counter-screens for selectivity (e.g., kinase panels). Apply computational tools (molecular docking, QSAR) to predict binding affinities and prioritize analogs. Validate in physiologically relevant models (3D cell cultures, organoids) to contextualize efficacy .
Q. What integrative strategies are recommended for studying this compound’s pharmacokinetics and multi-omics interactions?
- Methodological Answer : Combine PK/PD modeling (plasma half-life, bioavailability) with transcriptomic/proteomic profiling to map systemic effects. Use LC-MS/MS for metabolite identification and SILAC (stable isotope labeling) for protein interaction networks. Employ pathway enrichment analysis (e.g., KEGG, GO) to link omics data to phenotypic outcomes. Cross-reference with clinical databases for translational relevance .
Methodological Considerations for All Research Stages
- Literature Review : Use systematic search strategies across Web of Science, PubMed, and specialized databases (e.g., Derwent Innovations Index) with Boolean operators. Filter by KeyWords Plus® and MeSH terms to prioritize high-impact studies .
- Data Contradiction Analysis : Apply triangulation (cross-method validation) and document limitations transparently in supplemental materials .
- Ethical & Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw datasets, code, and instrument logs in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
